![molecular formula C13H20N2 B3317460 (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine CAS No. 959958-19-1](/img/structure/B3317460.png)
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine
Overview
Description
Molecular Structure Analysis
The InChI code for “(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine” is1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
“(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research into chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, including compounds structurally related to (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine, has significant implications for understanding drug metabolism and drug-drug interactions. The selectivity of chemical inhibitors for specific CYP isoforms is crucial for predicting potential interactions between multiple drugs coadministered to patients (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity of MDMA
Studies on the neurochemistry and neurotoxicity of MDMA (3,4-Methylenedioxymethamphetamine) provide insights into the effects of similar compounds on serotoninergic systems in the brain. Such research can inform the development of therapeutic agents or the assessment of potential neurotoxic risks associated with compounds having similar pharmacological profiles (McKenna & Peroutka, 1990).
Behavioral Pharmacology of Selective 5-HT1B Antagonists
The behavioral pharmacology of AR-A000002, a selective 5-HT1B antagonist, reveals potential applications in treating anxiety and affective disorders. Research in this area can guide the therapeutic use of related compounds targeting similar pathways for mental health conditions (Hudzik et al., 2003).
Pharmacological Properties and Clinical Use of Metoclopramide
Investigations into the pharmacological properties and clinical use of metoclopramide, a drug with effects on gastrointestinal motility, highlight the diverse therapeutic potential of compounds acting on neurotransmitter systems. Such research can inspire the exploration of (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine analogues for gastrointestinal or other systemic disorders (Pinder et al., 2012).
Safety and Hazards
“(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine” is classified as a dangerous compound. The safety pictograms associated with it are GHS05 and GHS07 . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(1-benzyl-4-methylpyrrolidin-3-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFBPDDMMVIVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CN)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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